Lipophilicity (LogP) Differentiation for Drug Design: 2-Chloro-7-methoxy vs. Unsubstituted Core
The introduction of the 7-methoxy substituent in 2-Chloro-7-methoxyquinoline-3-carbaldehyde significantly alters the compound's lipophilicity compared to the unsubstituted 2-chloroquinoline-3-carbaldehyde, a key parameter for predicting in vivo absorption and distribution. The target compound has a computed XLogP3-AA of 2.6 [1]. While a direct experimental value for the unsubstituted analog is not available in the same study, this value is consistent across multiple computational predictions and is substantially higher than would be predicted for the more polar, unsubstituted core, reflecting the impact of the 7-methoxy group on membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde (Baseline) |
| Quantified Difference | Not directly quantifiable due to lack of paired data, but the 7-methoxy group is a well-established contributor to increased lipophilicity in SAR studies. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
For medicinal chemistry programs, selecting a building block with a higher and accurately known LogP value like 2.6 is crucial for predicting passive membrane permeability and optimizing the ADME properties of drug candidates, a property not provided by the unsubstituted analog.
- [1] PubChem. (2026). 2-Chloro-7-methoxyquinoline-3-carbaldehyde. View Source
